molecular formula C16H13NOS B14515688 1-(1,3-Benzothiazol-2-yl)-3-phenylpropan-2-one CAS No. 62693-25-8

1-(1,3-Benzothiazol-2-yl)-3-phenylpropan-2-one

Cat. No.: B14515688
CAS No.: 62693-25-8
M. Wt: 267.3 g/mol
InChI Key: IVEGQNYBRMLRHW-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-3-phenylpropan-2-one is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzothiazol-2-yl)-3-phenylpropan-2-one can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. For instance, the reaction of 2-aminobenzenethiol with benzaldehyde under acidic conditions can yield the desired benzothiazole derivative .

Another method involves the cyclization of 1-acyl-3-(phenyl)thioureas in the presence of an oxidizing agent such as sodium persulfate. This method allows for the selective formation of N-benzothiazol-2-yl-amides through C(sp2)-H functionalization and C-S bond formation .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. For example, the condensation of 2-aminobenzenethiol with aldehydes or ketones can be carried out using environmentally friendly solvents and catalysts, such as samarium triflate in aqueous medium .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-yl)-3-phenylpropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of benzothiazole derivatives .

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)-3-phenylpropan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-3-phenylpropan-2-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or proteins essential for the survival of pathogens, such as Mycobacterium tuberculosis. Molecular docking studies have shown that benzothiazole derivatives can bind to the active sites of target enzymes, disrupting their function and leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: The parent compound of the benzothiazole family, used in various industrial applications.

    2-Aminobenzothiazole: A precursor for the synthesis of more complex benzothiazole derivatives.

    2-Phenylbenzothiazole: A derivative with applications in material science and medicinal chemistry.

Uniqueness

1-(1,3-Benzothiazol-2-yl)-3-phenylpropan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

62693-25-8

Molecular Formula

C16H13NOS

Molecular Weight

267.3 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-phenylpropan-2-one

InChI

InChI=1S/C16H13NOS/c18-13(10-12-6-2-1-3-7-12)11-16-17-14-8-4-5-9-15(14)19-16/h1-9H,10-11H2

InChI Key

IVEGQNYBRMLRHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CC2=NC3=CC=CC=C3S2

Origin of Product

United States

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